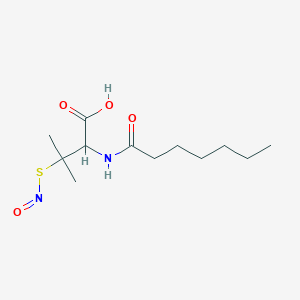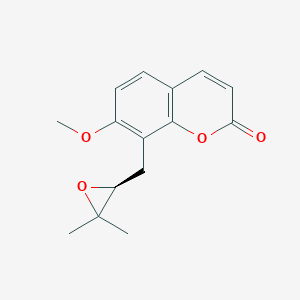
Meranzin
Overview
Description
Meranzin is a bioactive compound isolated from the leaves of Murraya exotica L. It is known for its potential antidepressant properties and has been studied for its effects on various biological pathways .
Mechanism of Action
Target of Action
Meranzin hydrate (MH), a bioactive compound derived from Traditional Chinese Medicine, primarily targets the alpha 2-adrenoceptor . It also interacts with the long noncoding RNA (lncRNA)–microRNA (miRNA)–mRNA regulatory network in the hippocampus .
Mode of Action
MH’s mode of action involves its interaction with the alpha 2-adrenoceptor and the AMPA-ERK1/2–BDNF signaling pathway . It also regulates the competitive endogenous RNA (ceRNA) network, which plays a crucial role in gene regulation .
Biochemical Pathways
MH affects several biochemical pathways. A study indicated that the genes in the lncRNA–miRNA–mRNA regulatory network, which responds to MH treatment, may be highly related to Wnt signaling, axon guidance, and MAPK signaling pathways .
Pharmacokinetics
The pharmacokinetics of MH involves its absorption, distribution, metabolism, and excretion (ADME). A study showed that MH inhibited the enzyme activities of CYP1A2 and CYP2C19 in a concentration-dependent manner . This suggests that MH is simultaneously a substrate and an inhibitor of CYP1A2 and CYP2C19 .
Result of Action
MH has been found to improve depression-like behavior in rats . It ameliorates depression-like behavior by regulating the ceRNA network . Additionally, MH treatment significantly stimulated BDNF and p-mTOR protein expressions in the hippocampus .
Action Environment
The action of MH can be influenced by environmental factors. For instance, the ghrelin antagonist [D-Lys3]-GHRP-6 was found to inhibit the effect of MH on forced swimming test (FST) and gastric emptying (GE) . This suggests that the action of MH is influenced by the presence of other compounds in the environment .
Biochemical Analysis
Biochemical Properties
Meranzin interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in biochemical reactions, particularly in the regulation of the competitive endogenous RNA (ceRNA) network .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have anti-depressant, anti-fibrotic, anti-proliferative, anti-atherosclerosis, and anti-bacterial activities .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . Its mechanism of action is related to the ceRNA modification .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meranzin can be isolated from the leaves of Murraya exotica L. using a combination of supercritical fluid extraction with carbon dioxide, solvent extraction, and two-step high-speed countercurrent chromatography. The optimized conditions for supercritical fluid extraction include a pressure of 27 MPa, a temperature of 52°C, and a volume of 60 mL of entrainer .
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from plant sources, followed by purification using high-speed countercurrent chromatography. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Meranzin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19 .
Common Reagents and Conditions: The metabolism of this compound involves human liver microsomes and human recombinant cytochrome P450 enzymes. The enzyme activities of CYP1A2 and CYP2C19 are inhibited by this compound in a concentration-dependent manner .
Major Products Formed: The major products formed from the metabolism of this compound include various metabolites that are processed by the cytochrome P450 enzymes .
Scientific Research Applications
Meranzin has been extensively studied for its potential antidepressant properties. It has been shown to improve depression-like behaviors and hypomotility in animal models by regulating the competitive endogenous RNA network and involving the ghrelin and neurocircuitry pathways . Additionally, this compound has been investigated for its effects on the brain-derived neurotrophic factor and phosphorylated mammalian target of rapamycin signaling pathways .
Comparison with Similar Compounds
Similar Compounds:
- Meranzin Hydrate
- Isoimperatorin
- Naringin
- Hesperetin
- Nobiletin
Uniqueness: this compound is unique due to its specific interaction with the alpha 2-adrenoceptor and its involvement in the AMPA-ERK1/2-BDNF signaling pathway. This distinguishes it from other similar compounds that may not have the same molecular targets or pathways .
Properties
IUPAC Name |
8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZONYLDFHGRDP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


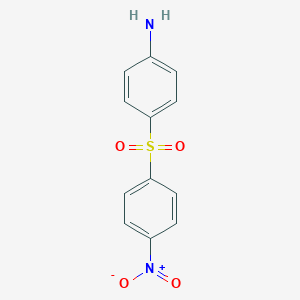

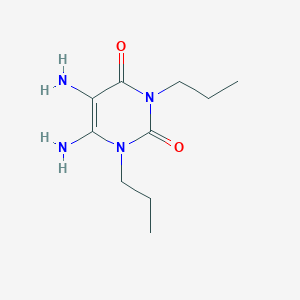

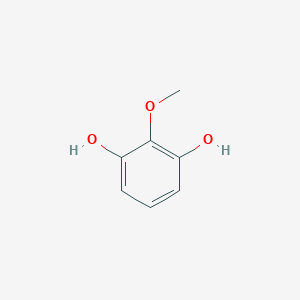

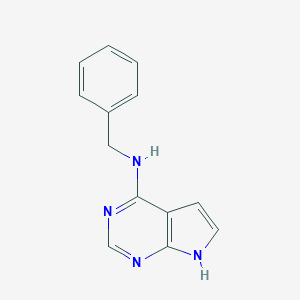
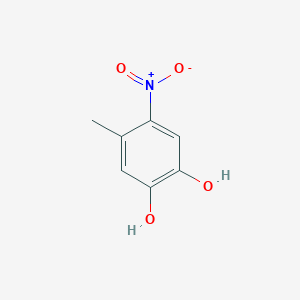
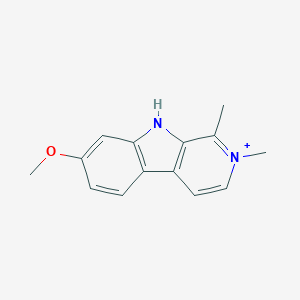

![N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B15804.png)
![(2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide](/img/structure/B15805.png)
